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molecular formula C9H9FO2 B1301889 3-(3-Fluorophenyl)propionic acid CAS No. 458-45-7

3-(3-Fluorophenyl)propionic acid

Cat. No. B1301889
M. Wt: 168.16 g/mol
InChI Key: UBLMRADOKLXLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

3-(3-Fluorophenyl)acrylic acid (I-78a: 6.4 gm, 38.5 mmol) in methanol (100 mL) was reduced with 10% Pd/C (640 mg) to afford the crude product, 5 g (80.69% yield).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
640 mg
Type
catalyst
Reaction Step Three
Yield
80.69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C=CC(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
640 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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